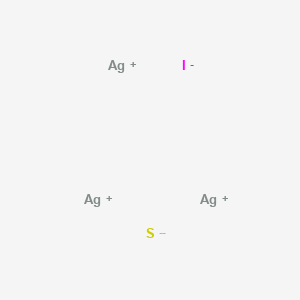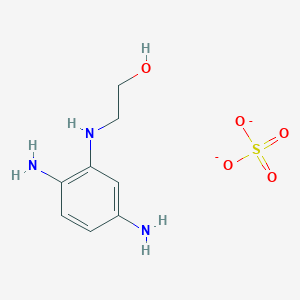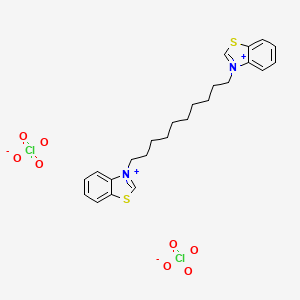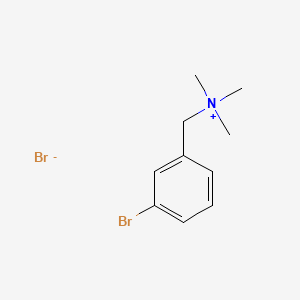
(m-Bromobenzyl)trimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(m-Bromobenzyl)trimethylammonium bromide is a quaternary ammonium compound with the chemical formula C10H15Br2N. It is a derivative of benzyltrimethylammonium bromide, where a bromine atom is substituted at the meta position of the benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
(m-Bromobenzyl)trimethylammonium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of m-bromobenzyl chloride with trimethylamine in an organic solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete quaternization. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
(m-Bromobenzyl)trimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Quaternization: The trimethylammonium group can undergo further quaternization reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are examples of oxidizing agents that can be used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield m-bromobenzyl alcohol, while oxidation reactions can produce m-bromobenzaldehyde.
科学的研究の応用
(m-Bromobenzyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the production of surfactants and detergents, as well as in the synthesis of other quaternary ammonium compounds.
作用機序
The mechanism of action of (m-Bromobenzyl)trimethylammonium bromide involves its interaction with biological membranes and ion channels. The trimethylammonium group can interact with negatively charged components of cell membranes, altering their properties and affecting ion transport. This interaction can modulate the activity of ion channels and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzyltrimethylammonium bromide: The parent compound without the bromine substitution.
Cetrimonium bromide: A quaternary ammonium compound with a long alkyl chain, used as a surfactant and antiseptic.
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with a long alkyl chain, used in similar applications as cetrimonium bromide.
Uniqueness
(m-Bromobenzyl)trimethylammonium bromide is unique due to the presence of the bromine atom at the meta position of the benzyl group. This substitution can influence the compound’s reactivity and interaction with biological membranes, making it distinct from other quaternary ammonium compounds.
特性
CAS番号 |
71323-99-4 |
|---|---|
分子式 |
C10H15Br2N |
分子量 |
309.04 g/mol |
IUPAC名 |
(3-bromophenyl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15BrN.BrH/c1-12(2,3)8-9-5-4-6-10(11)7-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
CKKFZNCSQNYGKZ-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


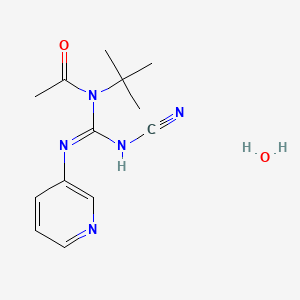


![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)

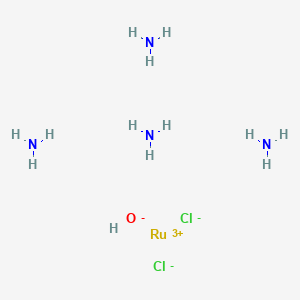
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
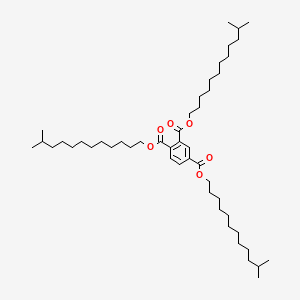
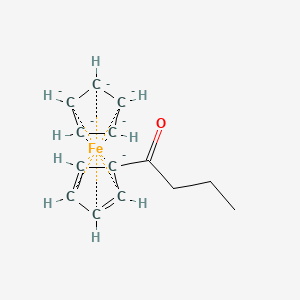
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)
